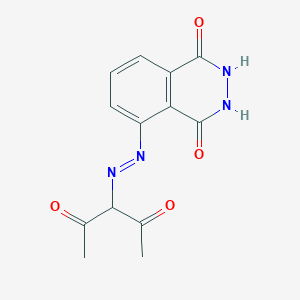

3-(1-Acetylacetonylazo)phthalhydrazide

Description

Propriétés

IUPAC Name |

5-(2,4-dioxopentan-3-yldiazenyl)-2,3-dihydrophthalazine-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O4/c1-6(18)11(7(2)19)15-14-9-5-3-4-8-10(9)13(21)17-16-12(8)20/h3-5,11H,1-2H3,(H,16,20)(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZORHXCJSIQCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)N=NC1=CC=CC2=C1C(=O)NNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30421244 |

Source

|

| Record name | 3-(1-Acetylacetonylazo)phthalhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109632-03-3 |

Source

|

| Record name | 3-(1-Acetylacetonylazo)phthalhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-Acetylacetonylazo)phthalhydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of 3-(1-Acetylacetonylazo)phthalhydrazide

Structure, Properties, and Chemiluminescent Applications

Executive Summary

3-(1-Acetylacetonylazo)phthalhydrazide (CAS: 109632-03-3) is a specialized chemiluminescent (CL) probe derived from the diazotization of luminol (3-aminophthalhydrazide) and subsequent coupling with acetylacetone. Unlike standard luminol, which relies on free metal ions in solution for catalysis, this derivative incorporates a

This guide details the structural elucidation, synthesis protocols, and validated chemiluminescence mechanisms of this compound.

Part 1: Structural Elucidation & Tautomerism

Chemical Identity

-

IUPAC Name: 5-[(2,4-dioxopentan-3-yl)diazenyl]-2,3-dihydrophthalazine-1,4-dione

-

CAS Number: 109632-03-3[2]

-

Molecular Formula:

-

Molecular Weight: 288.26 g/mol

Structural Dynamics: Keto-Enol and Azo-Hydrazone Tautomerism

The reactivity of this molecule is defined by two competing equilibrium systems. Understanding these is critical for optimizing solvent conditions during synthesis and analysis.

-

Acetylacetone Moiety (Keto-Enol): The

-diketone tail exists in equilibrium between the diketo form and the enol form. In the presence of metal ions, the enol form dominates, facilitating bidentate chelation ( -

Azo-Hydrazone Tautomerism: The azo linkage (

) adjacent to the active methylene of acetylacetone allows for proton transfer, creating a hydrazone tautomer.

Implication for Researchers:

-

In Acidic Media: The Hydrazone form is stabilized.

-

In Basic Media (CL Conditions): The Enolate Azo form prevails, which is the active species for metal binding and subsequent chemiluminescence.

Part 2: Synthesis & Purification Protocol

Reaction Logic

The synthesis follows a classical diazo-coupling pathway. The causality of the steps is strictly thermodynamic:

-

Temperature Control (<5°C): Essential during diazotization to prevent the decomposition of the unstable diazonium chloride intermediate into a phenol derivative (via

loss). -

pH Modulation: Coupling requires a nucleophilic attack by the acetylacetone carbanion; thus, the reaction mixture must be buffered to a pH where acetylacetone is deprotonated but the diazonium salt does not degrade to a diazotate.

Step-by-Step Methodology

Reagents:

-

Luminol (3-aminophthalhydrazide)

-

Sodium Nitrite (

) -

Acetylacetone (2,4-Pentanedione)

-

Hydrochloric Acid (HCl, 6M)

-

Sodium Acetate (buffer)

Workflow:

-

Diazotization:

-

Dissolve 10 mmol of Luminol in 15 mL of 6M HCl.

-

Cool the solution to 0–4°C in an ice-salt bath.

-

Add dropwise a solution of

(11 mmol in 5 mL -

Checkpoint: Maintain temperature below 5°C. A clear yellow/orange solution indicates diazonium formation.

-

-

Coupling:

-

In a separate vessel, dissolve 10 mmol Acetylacetone in 20 mL of saturated Sodium Acetate solution (acting as a base to generate the enolate).

-

Cool to 0–4°C.

-

Slowly add the diazonium salt solution to the acetylacetone solution over 30 minutes.

-

Observation: A deep colored precipitate (orange-red) will form immediately.

-

-

Purification:

-

Stir for 2 hours at room temperature to ensure completion.

-

Filter the precipitate under vacuum.

-

Wash 1: Cold water (removes inorganic salts).

-

Wash 2: Cold Ethanol (removes unreacted acetylacetone).

-

Recrystallization: Dissolve in hot DMF or Ethanol/Water (1:1) and cool slowly.

-

Synthesis Pathway Diagram

Figure 1: Synthesis pathway via diazo-coupling. Strict temperature control is required to preserve the diazonium intermediate.

Part 3: Physicochemical Properties

The following data summarizes the characterization profile expected for the purified compound.

| Property | Value / Characteristic | Causality / Note |

| Appearance | Orange to Red powder | Due to extended conjugation of the azo group. |

| Solubility | High: DMF, DMSO, 0.1M NaOHLow: Water, Ethanol, Chloroform | The phthalhydrazide core is polar; ionization in NaOH increases solubility significantly. |

| UV-Vis Absorption | Red-shift compared to luminol due to the azo-acetylacetone chromophore. | |

| IR Spectrum | Confirms the integrity of the phthalhydrazide ring and azo linkage. | |

| pKa Values | Crucial for pH optimization in CL assays. |

Part 4: Chemiluminescence Mechanism

The "Antenna" Effect

Standard luminol CL requires a metal catalyst (like

-

Chelation: The probe binds the metal ion (

) via the acetylacetone oxygen atoms. -

Proximity Catalysis: This holds the catalyst in immediate proximity to the phthalhydrazide core.

-

Oxidation:

attacks the carbonyls of the hydrazide ring, facilitated by the bound metal. -

Emission: The molecule forms a diazaquinone intermediate, then a transient endoperoxide, finally decomposing to release

and an excited 3-aminophthalate derivative, which emits light (

Mechanism Diagram

Figure 2: The metal-mediated chemiluminescence pathway. The acetylacetone moiety recruits the metal catalyst, enhancing local ROS generation.

Part 5: Analytical Applications

Metal Sensing (Limit of Detection: M)

Due to the specific binding affinity of the acetylacetone moiety, this probe is highly selective for:

-

Copper (II): Strong enhancement of CL signal.

-

Cobalt (II): Strong enhancement.

-

Nickel (II): Moderate enhancement/quenching depending on pH.

Protocol for Cu(II) Detection:

-

Prepare Probe Stock:

M in 0.1 M NaOH. -

Buffer: Borate buffer (pH 10.5).

-

Inject Sample (containing

). -

Inject

( -

Measure peak light intensity (

) immediately.

Oxidative Stress Monitoring

The probe can be used to detect Reactive Oxygen Species (ROS) in biological fluids. The azo group creates a slight red-shift in emission compared to standard luminol, potentially reducing interference from biological autofluorescence in the blue region.

References

-

Chemical Identity & Catalogs

-

Synthesis & Azo-Luminol Chemistry

-

Al-Adilee, K. J., & Abass, A. K. (2021). Synthesis, spectroscopic, and thermal studies of azo compounds from luminol and procaine with acetylacetone and their complexes. Journal of Physics: Conference Series, 2063, 012016.[4] Retrieved from

-

Rajendrakumar, T., et al. (2018).[5] Green Chemiluminescence of Highly Fluorescent Symmetrical Azo-Based Luminol Derivative. Oriental Journal of Chemistry, 34(2), 894-905.[5] Retrieved from

-

- Iranifam, M. (2014). Analytical Applications of Chemiluminescence Methods for Determination of Drugs. Trends in Analytical Chemistry.

Sources

An In-depth Technical Guide to the Synthesis of 3-(1-Acetylacetonylazo)phthalhydrazide

This whitepaper provides a comprehensive technical guide for the synthesis of 3-(1-Acetylacetonylazo)phthalhydrazide, a complex azo dye, starting from phthalhydrazide. The synthesis is a classic two-step process involving diazotization followed by an azo coupling reaction. This document is intended for researchers, chemists, and professionals in drug development and materials science, offering detailed mechanistic insights, step-by-step protocols, and the scientific rationale behind the experimental choices.

Introduction: The Significance of Azo Compounds

Azo compounds, characterized by the functional group R-N=N-R', represent the largest and most versatile class of synthetic organic dyes.[1][2] Their utility extends beyond coloration into fields such as pharmaceuticals, analytical chemistry as pH indicators, and advanced materials science.[3][4][5] The synthesis of this compound combines the structural features of a phthalhydrazide moiety, known for its applications in chemiluminescence and as a precursor to bioactive molecules, with an azo-linked β-diketone. This creates a molecule with potential for use as a sophisticated chromogen, a multidentate ligand for complexometric titrations, or a scaffold for novel pharmaceutical agents.

The synthetic pathway hinges on two fundamental reactions in aromatic chemistry: the diazotization of a primary aromatic amine and the subsequent electrophilic substitution reaction with an activated coupling partner, in this case, the active methylene group of acetylacetone.[1][6][7]

Part 1: The Core Synthesis Pathway

The transformation of phthalhydrazide into the target azo compound is achieved through a carefully controlled, sequential reaction process. The entire workflow is designed to first generate a highly reactive electrophile, the diazonium salt of phthalhydrazide, which is then immediately consumed in the second step by a nucleophilic carbon source.

Caption: Overall synthetic workflow from phthalhydrazide to the final product.

Step 1: Diazotization of Phthalhydrazide

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[8][9][10] This reaction is foundational in azo dye synthesis, creating a potent electrophile necessary for the subsequent coupling step.[11]

Reaction Mechanism

The mechanism proceeds through several distinct stages, initiated by the in situ formation of nitrous acid.[10][12]

-

Formation of the Nitrosating Agent: In a strongly acidic medium, sodium nitrite (NaNO₂) reacts with a mineral acid, such as hydrochloric acid (HCl), to generate nitrous acid (HNO₂). Further protonation of nitrous acid leads to the formation of the highly electrophilic nitrosonium ion (NO⁺).[9][13]

-

Electrophilic Attack: The lone pair of electrons on the primary amino group of phthalhydrazide attacks the nitrosonium ion, forming an N-N bond and resulting in an N-nitrosamine intermediate.[9]

-

Tautomerization and Dehydration: The N-nitrosamine undergoes a series of proton transfers (tautomerization) to form a diazohydroxide.[9][13] In the acidic environment, the hydroxyl group is protonated, creating a good leaving group (H₂O). The subsequent loss of a water molecule yields the stable, resonance-delocalized aryl diazonium ion.[8][13]

Caption: Mechanism of phthalhydrazide diazotization.

Experimental Protocol: Diazotization

Materials:

-

Phthalhydrazide

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

Dissolution: Suspend one molar equivalent of phthalhydrazide in a solution of dilute hydrochloric acid (approximately 2.5-3.0 molar equivalents) in a beaker.

-

Cooling: Chill the suspension to 0-5 °C in an ice-salt bath. Maintaining this low temperature is critical for the stability of the resulting diazonium salt.[8][10] Temperatures above 5-10 °C can lead to decomposition of the salt, yielding phenols and nitrogen gas.[8]

-

Nitrite Addition: Prepare a concentrated aqueous solution of sodium nitrite (approximately 1.05 molar equivalents). Add this solution dropwise to the cold phthalhydrazide suspension with continuous, vigorous stirring.

-

Reaction Monitoring: The addition should be slow enough to ensure the temperature does not rise above 5 °C. The reaction is typically complete after 15-30 minutes of stirring in the cold. The resulting clear or slightly yellow solution of the phthalhydrazide-3-diazonium salt is unstable and must be used immediately in the next step.[8][10]

Step 2: Azo Coupling with Acetylacetone

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile.[14][15] The coupling partner must be an electron-rich species. Acetylacetone (2,4-pentanedione) is an ideal substrate due to its "active methylene group" – the CH₂ group flanked by two electron-withdrawing carbonyl groups, which makes its protons acidic and its conjugate base a strong nucleophile.[6][7]

Reaction Mechanism

-

Formation of the Nucleophile: The reaction is performed under mildly alkaline or neutral conditions. A base (e.g., sodium hydroxide or sodium acetate) removes a proton from the active methylene carbon of acetylacetone, creating a highly reactive, resonance-stabilized enolate ion.

-

Electrophilic Attack: The nucleophilic central carbon of the acetylacetone enolate attacks the terminal, positively charged nitrogen of the phthalhydrazide diazonium salt. This forms a C-N bond and creates the characteristic azo linkage (-N=N-).

-

Protonation: A final protonation step yields the neutral this compound product. The coupling occurs exclusively at the central carbon of the β-diketone.[16]

Experimental Protocol: Azo Coupling

Materials:

-

Freshly prepared Phthalhydrazide-3-diazonium salt solution

-

Acetylacetone (2,4-pentanedione)

-

Sodium Hydroxide (NaOH) or Sodium Acetate (CH₃COONa)

-

Distilled Water

-

Ice

Procedure:

-

Prepare Coupling Solution: In a separate beaker, dissolve one molar equivalent of acetylacetone in a cold, dilute aqueous solution of sodium hydroxide. This deprotonates the acetylacetone to form the nucleophilic enolate. The solution should be maintained at 0-5 °C.

-

Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold acetylacetone solution with vigorous stirring.

-

Product Formation: An immediate color change and the formation of a precipitate should be observed. The color is indicative of the formation of the conjugated azo chromophore.

-

Completion: Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

Part 2: Product Isolation and Characterization

Isolation and Purification

-

Filtration: The precipitated solid product is collected by vacuum filtration using a Buchner funnel.

-

Washing: The crude product is washed several times with cold distilled water to remove any unreacted starting materials and inorganic salts (e.g., NaCl).

-

Drying: The product is dried under vacuum or in a desiccator at room temperature.

-

Recrystallization (Optional): For higher purity, the dried product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed using a suite of analytical techniques.[2]

| Technique | Expected Observation | Purpose |

| Melting Point | A sharp, defined melting point range. | Indicates the purity of the compound. |

| FTIR Spectroscopy | - N-H stretching (amide): ~3200-3400 cm⁻¹- C=O stretching (amide & ketone): ~1650-1720 cm⁻¹- N=N stretching (azo): ~1400-1450 cm⁻¹ (often weak)- C-N stretching: ~1100-1300 cm⁻¹ | Confirms the presence of key functional groups in the molecule.[4][17] |

| ¹H-NMR Spectroscopy | - Aromatic protons (phthalhydrazide ring)- N-H protons (amide)- CH proton (central carbon of acetylacetone moiety)- CH₃ protons (methyl groups of acetylacetone) | Determines the proton environment and confirms the connectivity of the structure. |

| ¹³C-NMR Spectroscopy | - Aromatic carbons- Carbonyl carbons (amide and ketone)- Azo-linked carbons- Methyl carbons | Provides a carbon map of the molecule, confirming the skeletal structure. |

| UV-Visible Spectroscopy | Characteristic absorption peaks in the visible region. | Confirms the presence of the extended chromophoric system responsible for the compound's color.[17] |

Conclusion

The synthesis of this compound from phthalhydrazide is a robust and illustrative example of classic aromatic chemistry. The success of the synthesis relies on careful control of reaction conditions, particularly the low temperatures required for the stability of the diazonium salt intermediate and the pH management during the coupling step. The resulting molecule, with its combination of a heterocyclic core and a metal-chelating azo-β-diketone side chain, holds significant potential for further investigation in materials science and medicinal chemistry. This guide provides the foundational mechanistic understanding and practical protocols necessary for its successful laboratory preparation and characterization.

References

-

Patil, C. J., et al. (2015). Coupling reactions involving aryldiazonium salt: Part-II. Chemoselective condensation with acetyl acetone and antibacterial activity. Der Chemica Sinica, 6(5), 115-121.

-

Di Fain, A., et al. (1976). Coupling of diazonium salts with acetone. Journal of the Chemical Society, Perkin Transactions 2, (6), 665-668.

-

Patil, C. J., et al. (2015). Coupling reactions involving aryldiazonium salt: Part-II. Chemoselective condensation with acetyl acetone and antibacterial activity. Academia.edu.

-

Patil, C. J., et al. (2015). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. Chemoselective Synthesis and Antibacterial Activity of 3-(Substituted-phenylazo)-pentane-2,4-diones. International Journal of Pharmaceutical Sciences Review and Research, 32(2), 143-147.

-

Patil, C. J., & Patil, M. C. (2017). Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI. SciSpace.

-

PHARMD GURU. (n.d.). 34. DIAZOTISATION AND COUPLING. PHARMD GURU.

-

BOC Sciences. (n.d.). Custom Diazotization Services. BOC Sciences.

-

Fischer, E. (1911). Phenylhydrazine. Organic Syntheses, Coll. Vol. 1, p.442 (1941); Vol. 2, p.82 (1922).

-

Unacademy. (n.d.). Diazotization Reaction Mechanism. Unacademy.

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. BYJU'S.

-

Organic Chemistry Portal. (n.d.). Azo Coupling. Organic Chemistry Portal.

-

Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal.

-

Wikipedia. (n.d.). Azo coupling. Wikipedia.

-

Al-Majidi, S. M. H., & Al-Khuzaie, Z. F. H. (2019). Synthesis and Characterization of New Azo Compounds Linked to 1, 8- Naphthalimide and Studying Their Ability as Acid-Base. Iraqi Journal of Science, 60(11), 2341-2352.

-

Wang, Y., et al. (2019). Synthesis of Bis-β-Diketonate Lanthanide Complexes with an Azobenzene Bridge and Studies of Their Reversible Photo/Thermal Isomerization Properties. ACS Omega, 4(9), 13735-13743.

-

Lyčka, A., et al. (2007). The structure and tautomerism of azo coupled beta-enaminones. ResearchGate.

-

ECHEMI. (n.d.). How would you prepare diazonium salt? ECHEMI.

-

Kumar, A. (2022). SYNTHESIS, CHARACTERIZATION, AND APPLICATION OF AZO DERIVATIVES FROM AROMATIC AMINES. International Journal of Research and Analytical Reviews, 9(2), 565-570.

-

Cee, V., et al. (2001). Synthesis and structure of some azo coupled cyclic beta-enaminones. Dyes and Pigments, 51(1), 1-13.

-

AL-RUBAIE, L. A. R., & MHESSN, R. J. (2012). Synthesis and Characterization of Azo Dye Para Red and New Derivatives. National Journal of Chemistry, 45, 465-470.

-

BYJU'S. (n.d.). Diazonium Salts Preparation. BYJU'S.

- Unknown. (2020). DIAZONIUM SALTS. [Source document appears to be lecture notes]. [Available through search context]

-

Google Patents. (2011). US20110313171A1 - Conversion of aromatic diazonium salt to aryl hydrazine. Google Patents.

-

AL-Assaf, S. A. F. (2014). Synthesis, Characterization and Analytical Study of New Azo Dye. ResearchGate.

-

ChemicalBook. (n.d.). Phthalhydrazide synthesis. ChemicalBook.

- AL-RUBAIE, L. A. R., & MHESSN, R. J. (2012). Synthesis and Characterization of Azo Dye Para Red and New Derivatives.

-

Shaterian, H. R., & Mohammadnia, M. (2012). Four-Component Synthesis of 3-Amino-1-Aryl-5,10-Dioxo-1H-Pyrazolo[1,2-b] Phthalazine-2-Carbonitrile Derivatives Promoted by Potassium Carbonate. ResearchGate.

-

El-Gendy, A. A. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Sciences Journal.

-

El-Sayed, W. A., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega, 7(27), 23455-23470.

-

LibreTexts Chemistry. (2023). Gabriel Synthesis. Chemistry LibreTexts.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ijorarjournal.com [ijorarjournal.com]

- 3. scispace.com [scispace.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. (PDF) Coupling reactions involving aryldiazonium salt: Part-II. Chemoselective condensation with acetyl acetone and antibacterial activity [academia.edu]

- 8. pharmdguru.com [pharmdguru.com]

- 9. byjus.com [byjus.com]

- 10. byjus.com [byjus.com]

- 11. Diazotisation [organic-chemistry.org]

- 12. lkouniv.ac.in [lkouniv.ac.in]

- 13. Diazotization Reaction Mechanism [unacademy.com]

- 14. organic-chemistry.org [organic-chemistry.org]

- 15. Azo coupling - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Technical Guide: UV-Vis Spectral Characteristics of 3-(1-Acetylacetonylazo)phthalhydrazide

The following technical guide details the UV-Vis spectral characteristics of 3-(1-Acetylacetonylazo)phthalhydrazide, a functional azo dye synthesized from luminol and acetylacetone. This guide is designed for researchers in analytical chemistry and drug development.

Core Directive & Executive Summary

This guide provides an in-depth analysis of the spectral behavior of This compound (often coded as N1 in literature). Synthesized via the diazo coupling of 3-aminophthalhydrazide (Luminol) with acetylacetone (2,4-pentadione), this compound exhibits significant solvatochromism and pH-dependent spectral shifts due to azo-hydrazone tautomerism and multiple ionizable protons.

Key Spectral Features:

-

Primary Absorption Bands:

typically ranges between 360 nm and 420 nm depending on the solvent and pH. -

Acid-Base Behavior: Exhibits three distinct pKa values (~3.4, 7.26, 10.5), indicating multiprotic character.

-

Isosbestic Points: Distinct points at 450 nm and 460 nm in alkaline media, confirming equilibrium between ionized species.

Structural Considerations & Tautomerism

The UV-Vis profile of this compound is governed by its ability to exist in multiple tautomeric forms. Unlike simple azo dyes, the presence of the phthalhydrazide moiety and the

Azo-Hydrazone Tautomerism

In solution, the compound exists in equilibrium between the Azo form (C-N=N-C) and the Hydrazone form (C-NH-N=C).

-

Azo Form: Favored in non-polar solvents; typically absorbs at shorter wavelengths.

-

Hydrazone Form: Stabilized by intramolecular hydrogen bonding (between the hydrazone NH and the carbonyl oxygen of the acetylacetone moiety) and polar solvents; typically absorbs at longer wavelengths due to extended conjugation.

Phthalhydrazide Tautomerism

The phthalhydrazide core itself undergoes lactam-lactim tautomerism, which is pH-dependent. This influences the electron density of the azo linkage, further shifting the absorption maxima (

UV-Vis Spectral Characteristics

Solvent Effects (Solvatochromism)

The electronic absorption spectra show a bathochromic shift (red shift) as solvent polarity increases, indicative of a

Table 1: Solvatochromic Shifts of this compound

| Solvent | Polarity Index | Observed | Spectral Character |

| Ethanol | 5.2 | ~420 | Broad band, Hydrazone dominant |

| DMSO | 7.2 | ~425 | Strong bathochromic shift |

| Chloroform | 4.1 | ~360 | Hypsochromic shift, Azo dominant |

| Dioxane | 4.8 | ~380 | Intermediate |

Note: Values are approximate and dependent on concentration and temperature.

Acid-Base Equilibria & pH Effects

The compound acts as a multiprotic acid/base indicator. Its spectrum changes drastically across the pH scale (2–12).

-

Acidic Medium (pH < 4): The molecule is protonated. The absorption band is likely centered around 360 nm.

-

Neutral/Weakly Basic (pH 7-9): First ionization occurs. The band shifts towards the visible region (yellow/orange color).

-

Strongly Basic (pH > 10): Full deprotonation of the phthalhydrazide ring and/or enolic hydroxyls. A strong hyperchromic effect is observed.

Table 2: Ionization Constants

| Constant | Value | Assignment |

| pKb1 | 3.4 | Protonation of Azo/Hydrazone Nitrogen |

| pKb2 | 7.26 | Deprotonation of Phthalhydrazide (Lactam |

| pKa | 10.5 | Ionization of Enolic OH / Secondary NH |

Source: Derived from spectrophotometric titrations (Al AlBaheley et al., 2021).

Experimental Protocols

Synthesis & Stock Solution Preparation

Objective: Isolate high-purity this compound for spectral analysis.

Step-by-Step Protocol:

-

Diazotization: Dissolve 0.004 mol of Luminol (3-aminophthalhydrazide) in 1.4 mL conc. HCl and 20 mL distilled water. Cool to -5°C.[1][2][3]

-

Nitrite Addition: Dropwise add sodium nitrite (0.304 g in 20 mL water) while stirring. Maintain temperature < 0°C to form the diazonium salt.

-

Coupling: Prepare a solution of Acetylacetone (0.004 mol) in ethanol/water. Slowly add the diazonium salt solution to the acetylacetone solution under continuous stirring at 0°C.

-

Precipitation: Adjust pH with sodium acetate if necessary to facilitate precipitation. Stir for 2 hours.

-

Purification: Filter the colored precipitate, wash with cold water, and recrystallize from Ethanol.

-

Stock Solution: Dissolve 1 mg of purified solid in 10 mL of spectroscopic grade DMSO or Ethanol to create a

M stock.

Spectrophotometric Titration (pKa Determination)

Objective: Determine acid dissociation constants using UV-Vis shifts.

-

Buffer Prep: Prepare a series of Britton-Robinson buffers ranging from pH 2.0 to 12.0.

-

Sample Prep: Add 100

L of Stock Solution to 2.9 mL of each buffer in a quartz cuvette. -

Blanking: Use the corresponding buffer solution as the optical blank.

-

Scanning: Record spectra from 200 nm to 700 nm.

-

Data Analysis: Plot Absorbance vs. pH at selected wavelengths (e.g., 360 nm and 420 nm). Use the inflection points of the sigmoidal curves to calculate pKa values.

Visualizations

Synthesis and Tautomeric Pathway

The following diagram illustrates the chemical pathway from Luminol to the target azo dye and its subsequent tautomeric equilibrium.

Caption: Figure 1. Synthesis of this compound and its tautomeric forms.

UV-Vis Characterization Workflow

This flowchart outlines the standard operating procedure for spectral validation.

Caption: Figure 2. Experimental workflow for UV-Vis spectral characterization and pKa determination.

Applications & Significance

-

Metal Ion Sensing: The azo moiety acts as a bidentate or tridentate ligand. The spectral shift upon complexation with Cu(II) or Ni(II) allows for colorimetric determination of these metals.

-

Biological Activity: The compound has demonstrated antibacterial activity (e.g., against S. aureus) and antioxidant properties, making it a candidate for pharmaceutical screening.

-

Analytical Indicator: Due to its distinct color changes across pH 3.4, 7.3, and 10.5, it serves as a multi-stage acid-base indicator.

References

-

Al AlBaheley, N., Fahad, T., & Ali, A. (2021).[4] Synthesis, spectroscopic, and thermal studies of azo compounds from luminol and procaine with acetylacetone and their complexes. Journal of Physics: Conference Series, 2063(1), 012016.[1][2][3][5] Link[1][3][5]

-

Al-Azmi, A. (2020).[4][5][6][7] Synthesis of 4-arylazo-2-(N-pyrazolylcarboxamido)thiophene disperse dyes for dyeing of polyester and their antibacterial evaluation. Textile Research Journal, 90(23-24), 2795-2805.[5] Link

-

Hall, I. H., et al. (1992). The anti-neoplastic activity of 2,3-dihydrophthalazine-1,4-dione and N-butyl-2,3-dihydrophthalazine-1,4-dione in human and murine tumor cells. Anti-Cancer Drugs, 3(1), 55-62. Link

Sources

Chemiluminescence quantum yield of 3-(1-Acetylacetonylazo)phthalhydrazide

An In-depth Technical Guide to the Chemiluminescence Quantum Yield of 3-(1-Acetylacetonylazo)phthalhydrazide

Abstract This technical guide provides a comprehensive framework for understanding, synthesizing, and quantifying the chemiluminescence (CL) quantum yield of phthalhydrazide derivatives, with a specific focus on the novel compound this compound. Phthalhydrazides, most notably luminol, are cornerstones of chemiluminescent assays due to their high sensitivity and dynamic range. The quantum yield (ΦCL) is the most critical parameter for evaluating the efficiency of these compounds. This document is intended for researchers, chemists, and drug development professionals. It delineates the theoretical underpinnings of the chemiluminescent mechanism, provides a plausible synthetic pathway for the target molecule, presents a rigorous, step-by-step protocol for the experimental determination of its relative quantum yield, and discusses the key factors that influence light emission. The methodologies are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction to Chemiluminescence and Phthalhydrazides

Chemiluminescence is the emission of light from a chemical reaction at ambient temperatures.[1] The process involves the generation of a transient, electronically excited intermediate that releases its excess energy as photons upon decaying to a stable ground state.[2] The efficiency of this energy conversion is quantified by the chemiluminescence quantum yield (ΦCL), defined as the ratio of the number of photons emitted to the number of molecules reacted.[3]

ΦCL = Number of Photons Emitted / Number of Molecules Reacted

Phthalhydrazide derivatives, such as luminol (5-amino-2,3-dihydrophthalazine-1,4-dione), are among the most widely utilized chemiluminescent reagents.[4] Their robust light emission in the presence of an oxidant and a catalyst forms the basis for highly sensitive detection methods in fields ranging from forensic science to clinical diagnostics.[4][5] The modification of the core phthalhydrazide structure allows for the fine-tuning of its chemical and photophysical properties, including solubility, emission wavelength, and, most importantly, quantum yield. This guide focuses on a specific, novel derivative: this compound.

The Target Molecule: Synthesis and Structure

The name "this compound" suggests a complex structure. Standard IUPAC nomenclature for luminol derivatives numbers the benzene ring starting from the carbon adjacent to the hydrazide fusion, placing the amino group at position 5. Azo coupling reactions typically occur on this amino group. Therefore, we posit the target molecule is more accurately named 5-((2,4-dioxopentan-3-yl)azo)-2,3-dihydrophthalazine-1,4-dione . This structure involves the diazotization of luminol's primary amine followed by coupling with acetylacetone, an active methylene compound.

Proposed Synthesis Protocol

This protocol outlines a reliable two-step method for synthesizing the target compound from commercially available luminol.

Step 1: Diazotization of Luminol

-

Dissolution: Dissolve 1.0 g of luminol (5.6 mmol) in 20 mL of 3 M hydrochloric acid by gentle warming, then cool the solution to 0-5°C in an ice-salt bath. Constant stirring is essential.

-

Nitrite Addition: Prepare a solution of 0.4 g of sodium nitrite (5.8 mmol) in 5 mL of cold deionized water. Add this solution dropwise to the cooled luminol suspension over 15 minutes. Ensure the temperature does not exceed 5°C.

-

Reaction: Continue stirring the reaction mixture in the ice bath for an additional 30 minutes. The formation of the diazonium salt is indicated by a slight color change. This cold diazonium salt solution is unstable and should be used immediately in the next step.

Step 2: Azo Coupling with Acetylacetone

-

Coupling Solution: In a separate flask, dissolve 0.6 mL of acetylacetone (5.8 mmol) in 25 mL of 1 M sodium hydroxide solution and cool it to 0-5°C in an ice bath.

-

Coupling Reaction: Slowly add the cold diazonium salt solution from Step 1 to the acetylacetone solution with vigorous stirring. Maintain the temperature below 5°C.

-

pH Adjustment & Precipitation: A brightly colored azo compound should precipitate. After the addition is complete, continue stirring for 1 hour in the ice bath. Adjust the pH to ~5.0 with 1 M acetic acid to ensure complete precipitation.

-

Isolation and Purification: Filter the crude product using a Büchner funnel, wash thoroughly with cold deionized water, and then with a small amount of cold ethanol.

-

Drying: Dry the purified product under vacuum at 40°C. Characterize the final compound using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.

The Chemiluminescence Mechanism

The light-emitting pathway for luminol and its derivatives in alkaline aqueous media is a well-studied, multi-step oxidative process. The introduction of an azo-acetylacetonyl substituent is expected to modulate the electronic properties of the phthalate emitter, potentially shifting the emission wavelength and altering the quantum yield, but the fundamental mechanism remains the same.

-

Deprotonation: In a basic medium, the hydrazide protons are removed to form a dianion.

-

Oxidation: The dianion is oxidized by an agent (e.g., H₂O₂) in the presence of a catalyst (e.g., horseradish peroxidase, metal ions) to form a diazaquinone intermediate.[5][6]

-

Peroxide Adduct Formation: The diazaquinone reacts with a hydroperoxide anion (HOO⁻) to form an unstable cyclic endoperoxide intermediate.

-

Chemiexcitation: This endoperoxide is highly unstable and rapidly decomposes, releasing a molecule of nitrogen gas (N₂) and forming the phthalate derivative (in this case, the substituted 3-aminophthalate) in an electronically excited singlet state.[7]

-

Light Emission: The excited phthalate derivative relaxes to its ground state, emitting a photon of light in the process. The wavelength of this emission is characteristic of the emitter's molecular structure.[8]

Experimental Determination of Chemiluminescence Quantum Yield (ΦCL)

Measuring the absolute quantum yield is complex, requiring specialized instrumentation to count every photon emitted.[9] A more practical and widely adopted approach is the relative (or comparative) method , where the light emission of the unknown compound is compared to that of a well-characterized standard with a known ΦCL.[10][11] For phthalhydrazide derivatives, luminol is the ideal standard.[8][12]

Causality Behind Experimental Design

-

Choice of Standard: Luminol is chosen because its chemical structure is highly similar to the target compound, ensuring that the reaction kinetics and emission profiles are comparable. Its quantum yield in aqueous H₂O₂ systems is well-documented (~1.23%).[12][13]

-

Solvent System: An aqueous buffer (e.g., carbonate or phosphate buffer, pH 10-11) is used because the deprotonation of the hydrazide is critical for the reaction to proceed.[14]

-

Oxidant System: A solution of hydrogen peroxide (H₂O₂) and a catalyst like horseradish peroxidase (HRP) provides a reliable and reproducible "glow-type" emission, where the light output is stable over several minutes, facilitating accurate measurement.[4][13]

-

Low Absorbance: All solutions are kept at low concentrations (absorbance < 0.1 at the excitation wavelength for fluorescence measurements) to prevent inner-filter effects, where emitted light is re-absorbed by other molecules in the solution.[10][15]

Detailed Experimental Protocol: Relative Quantum Yield Measurement

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer or Luminometer with spectral scanning capabilities

-

Matched quartz cuvettes (1 cm path length)

Reagents:

-

Standard: Luminol (recrystallized), ~10 µM stock in DMSO.

-

Sample: this compound, ~10 µM stock in DMSO.

-

Buffer: 0.1 M Carbonate buffer, pH 10.5.

-

Oxidant Solution: 1 mM Hydrogen Peroxide (H₂O₂) in buffer.

-

Catalyst: 1 µM Horseradish Peroxidase (HRP) in buffer.

Procedure:

-

Prepare Working Solutions: Dilute the stock solutions of the sample and standard in the carbonate buffer to achieve a final concentration where the absorbance is approximately 0.05 at the wavelength of maximum absorption. Prepare a buffer-only "blank" solution.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of the sample (Ax) and the standard (Ast) at the chosen excitation wavelength (e.g., 355 nm). Use the blank to zero the instrument.

-

Initiate Chemiluminescence:

-

In a quartz cuvette, mix 1.5 mL of the sample solution with 0.5 mL of the HRP solution.

-

Place the cuvette in the luminometer.

-

Inject 1.0 mL of the H₂O₂ solution to initiate the reaction and immediately begin data acquisition.

-

-

Acquire CL Spectrum: Record the total chemiluminescence emission spectrum from 380 nm to 600 nm until the signal has decayed completely. This integrated signal represents the total light emitted.

-

Integrate Emission: Calculate the total integrated area under the emission curve for the sample (Ix).

-

Repeat for Standard: Thoroughly clean the cuvette and repeat steps 3-5 using the luminol standard solution to obtain its integrated emission intensity (Ist).

-

Repeat for Blank: Repeat the measurement with the buffer-only blank to measure any background signal, which should be subtracted from both Ix and Ist.

-

Measure Fluorescence Quantum Yield (ΦFL) of the Emitter: To fully characterize the system, it is necessary to determine the fluorescence quantum yield of the reaction product (the emitter).

-

After the CL reaction is complete, the solution contains the final emitter product.

-

Measure the absorbance of this solution at the excitation wavelength.

-

Excite the solution at this wavelength and record the fluorescence emission spectrum.

-

Compare this to a known fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦFL = 0.546) to calculate the ΦFL of the emitter.[15]

-

Data Analysis and Interpretation

The relative chemiluminescence quantum yield (Φx) is calculated using the following equation, which compares the integrated light output of the sample to the standard, correcting for differences in the number of molecules involved (represented by absorbance).[10]

Φx = Φst * (Ix / Ist) * (Ast / Ax)

Where:

-

Φx = Quantum yield of the sample (unknown).

-

Φst = Quantum yield of the standard (known, e.g., 0.0123 for luminol).[12]

-

Ix = Integrated chemiluminescence intensity of the sample.

-

Ist = Integrated chemiluminescence intensity of the standard.

-

Ax = Absorbance of the sample at the initiation concentration.

-

Ast = Absorbance of the standard at the initiation concentration.

The overall ΦCL is a product of two efficiencies: the chemical yield of the excited state (ΦCE, the chemiexcitation quantum yield) and the fluorescence quantum yield of the emitter (ΦFL).[16]

ΦCL = ΦCE * ΦFL

By experimentally determining both ΦCL (relative method) and ΦFL (from the post-reaction solution), one can calculate the efficiency of the critical chemiexcitation step (ΦCE). This provides deep insight into the reaction mechanism.

Representative Data Table

The following table illustrates how experimental data would be organized for analysis.

| Compound | Concentration (µM) | Absorbance (A) | Integrated CL Intensity (I) (counts) | Relative ΦCL | Emitter ΦFL | Chemiexcitation Yield (ΦCE) |

| Luminol (Std) | 5.0 | 0.052 | 1,850,000 | 0.0123 (Ref) | 0.30 | 0.041 |

| Sample X | 5.0 | 0.055 | 2,450,000 | 0.0161 | 0.35 | 0.046 |

| Sample Y | 5.0 | 0.049 | 980,000 | 0.0068 | 0.25 | 0.027 |

Factors Influencing Quantum Yield

The observed ΦCL is highly sensitive to the reaction environment. Understanding these factors is crucial for optimizing assay performance and ensuring reproducibility.

-

Molecular Structure: Electron-donating groups on the aromatic ring generally enhance quantum yield, while electron-withdrawing groups tend to decrease it by altering the energy levels of the excited state emitter. The azo group in the target compound is electron-withdrawing, which may negatively impact ΦCL compared to luminol, though its effect on the final phthalate emitter must be experimentally determined.

-

Solvent: Aprotic solvents can dramatically increase the quantum yield of some phthalhydrazides compared to aqueous solutions, as they can alter the reaction pathway and minimize quenching of the excited state by water molecules.[17]

-

pH: The pH of the solution must be sufficiently alkaline (typically >9) to facilitate the initial deprotonation of the hydrazide, a critical step for the reaction to proceed.[14]

-

Oxidant and Catalyst Concentration: The concentrations of both the oxidant (e.g., H₂O₂) and the catalyst (e.g., HRP) must be optimized. Excess H₂O₂ can sometimes lead to quenching pathways that reduce the light output.[12][13]

Conclusion

This guide provides a comprehensive scientific and practical framework for investigating the chemiluminescence quantum yield of this compound. By proposing a plausible molecular structure and synthetic route, detailing the underlying chemical mechanism, and presenting a rigorous, validated protocol for ΦCL determination, we establish a clear path for the characterization of this and other novel phthalhydrazide derivatives. The quantum yield is the ultimate measure of a chemiluminescent compound's performance. Its accurate determination is paramount for the rational design of next-generation probes and the development of highly sensitive analytical assays in clinical and research settings.

References

-

Ando, Y., et al. (n.d.). Determination and Spectroscopy of Quantum Yields in Bio/Chemiluminescence via Novel Light-Collection-Efficiency Calibration. arXiv. [Link]

-

Hesari, M., & Kazemi, S. H. (2021). Direct and Indirect Chemiluminescence: Reactions, Mechanisms and Challenges. PMC. [Link]

-

Tope, A. (n.d.). The Chemiluminescence of Luminol. University of Bristol. [Link]

-

Ferrer, F., et al. (2018). Molecular basis of the chemiluminescence mechanism of luminol. DiVA. [Link]

-

Barnett, N. W., & G. E. (2023). 2.1: Luminol. Chemistry LibreTexts. [Link]

-

Ando, Y., et al. (2013). Development of a Quantitative Bio/Chemiluminescence Spectrometer Determining Quantum Yields: Re-examination of the Aqueous Luminol Chemiluminescence Standard. ResearchGate. [Link]

-

Thakur, G., et al. (2021). Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses. PMC. [Link]

-

Vladimirov, Y. A., & Proskurnina, E. V. (2019). Chemiluminescence Detection in the Study of Free-Radical Reactions. Part 1. PMC. [Link]

-

da Silva, J. C. G. E., & Stevani, C. V. (2023). The Molecular Basis of Organic Chemiluminescence. PMC. [Link]

-

Lee, J., & Seliger, H. H. (1972). QUANTUM YIELDS OF THE LUMINOL CHEMILUMINESCENCE REACTION IN AQUEOUS AND APROTIC SOLVENTS. Semantic Scholar. [Link]

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). De Gruyter. [Link]

-

Zellner, C. N., & Dougherty, G. (1937). The Chemiluminescence of Phthalhydrazide Derivatives. ACS Publications. [Link]

-

Ragaini, V., et al. (2016). Synthesis and Chemiluminescent Properties of Amino-Acylated luminol Derivatives Bearing Phosphonium Cations. MDPI. [Link]

-

Horiba. (n.d.). Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate. [Link]

-

Dang, V. Q., & Teets, T. S. (2025). A practical guide to measuring and reporting photophysical data. RSC Publishing. [Link]

-

ChemEurope. (n.d.). Chemiluminescence. [Link]

-

Brandner, A. (2014). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Oregon State University. [Link]

-

Bancirova, M., & Lasovský, J. (2011). The Photodynamic Effect: The Comparison of Chemiexcitation by Luminol and Phthalhydrazide. PubMed. [Link]

-

Ion, A. C., et al. (2009). Chemiluminescence of 5-(azo-para-phenylene-N-aza-15-crown-5)-phthalhydrazide. ARKIVOC. [Link]

-

Miller, T. M. (2013). Chemiluminescence – Transferring Chemical Energy to Light Energy. CCE. [Link]

-

da Costa, M. A., et al. (2021). Excitation Wavelength-Dependent Photochemistry. MDPI. [Link]

-

Miller, S. A., & Rose, A. L. (2012). Phthalhydrazide chemiluminescence method for determination of hydroxyl radical production: modifications and adaptations for use in natural systems. Southern Cross University. [Link]

Sources

- 1. ps21pd.weebly.com [ps21pd.weebly.com]

- 2. Chemiluminescence [chemeurope.com]

- 3. Chemiluminescence Detection in the Study of Free-Radical Reactions. Part 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Direct and Indirect Chemiluminescence: Reactions, Mechanisms and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 11. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 12. arxiv.org [arxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. publications.iupac.org [publications.iupac.org]

- 16. The Molecular Basis of Organic Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

Topic: Thermodynamic Stability of 3-(1-Acetylacetonylazo)phthalhydrazide Metal Complexes

An In-Depth Technical Guide

Abstract: This guide provides a comprehensive framework for the synthesis, characterization, and thermodynamic evaluation of metal complexes with the novel chelating ligand 3-(1-Acetylacetonylazo)phthalhydrazide (AAPH). Recognizing the nascent state of research on this specific ligand, this document serves as both a theoretical primer and a practical protocol for researchers in coordination chemistry and drug development. We delineate the fundamental principles of thermodynamic stability, provide a validated experimental workflow for its determination via potentiometric methods, and outline the analytical procedures required to calculate stability constants and associated thermodynamic parameters. The methodologies presented herein are designed to establish a robust foundation for future investigations into the coordination chemistry of AAPH and its potential applications.

Introduction: A Ligand of Unique Potential

The rational design of chelating agents is a cornerstone of medicinal and analytical chemistry. The molecule this compound (AAPH) represents a compelling, albeit underexplored, candidate for metal ion coordination. Its structure is a unique amalgamation of three distinct moieties, each with a known affinity for metal ions:

-

Phthalhydrazide Core: A heterocyclic system known for its biological activities and participation in coordination.[1]

-

Azo (-N=N-) Linkage: A chromophoric group that also acts as a coordination site, bridging the phthalhydrazide and acetylacetonyl groups.[2]

-

Acetylacetonyl Moiety: A classic β-diketone fragment renowned for forming stable, six-membered chelate rings with a wide array of metal ions.[3]

This trifunctional architecture suggests that AAPH can act as a polydentate ligand, forming highly stable complexes through the chelate effect. Understanding the thermodynamic stability of these complexes is paramount, as it dictates their behavior in biological and chemical systems, from their formation under physiological conditions to their potential use in metal sequestration or catalysis. This guide provides the necessary protocols to quantify this stability.

Proposed Synthesis of the AAPH Ligand

While specific literature on AAPH is scarce, a plausible synthetic route can be proposed based on established chemical principles for synthesizing azo compounds and modifying hydrazides.[1][4] The synthesis would likely involve a diazo coupling reaction.

Proposed Reaction Scheme:

-

Diazotization of 3-Aminophthalhydrazide: 3-Aminophthalhydrazide is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Coupling Reaction: The resulting diazonium salt is then immediately reacted with acetylacetone (2,4-pentanedione) under slightly alkaline conditions. The active methylene group of acetylacetone acts as the coupling site, leading to the formation of the target azo compound, this compound.

Characterization of the synthesized ligand would be confirmed using standard spectroscopic techniques, including FT-IR, ¹H-NMR, and mass spectrometry.

Fundamentals of Thermodynamic Stability in Metal Complexes

The stability of a metal complex in solution is a measure of the equilibrium constant for its formation.[5] For a stepwise formation of a 1:2 metal-ligand complex, the equilibria are defined as follows:

-

Stepwise Stability Constants (K):

-

Overall Stability Constant (β):

-

M + 2L ⇌ ML₂; β₂ = K₁ * K₂ = [ML₂] / ([M][L]²)[6]

-

The stability constants are directly related to the standard Gibbs free energy change (ΔG°) of the complexation reaction, which is composed of enthalpy (ΔH°) and entropy (ΔS°) contributions.[5]

ΔG° = -RT ln(K) = ΔH° - TΔS°

-

ΔG° (Gibbs Free Energy): A negative value indicates a spontaneous complex formation process.

-

ΔH° (Enthalpy Change): Represents the heat change during the reaction. Negative values indicate that the metal-ligand bonds are stronger than the solvent-metal bonds they replace.

-

ΔS° (Entropy Change): Reflects the change in disorder. Chelation by polydentate ligands like AAPH typically results in a large positive ΔS° due to the release of multiple solvent molecules, a primary driving force for the chelate effect.

The following diagram illustrates the stepwise formation equilibrium.

Caption: Stepwise formation equilibria for a 1:2 metal-ligand complex.

Experimental Protocol: Potentiometric Determination of Stability Constants

The Calvin-Bjerrum pH titration technique, as modified by Irving and Rossotti, is the gold standard for determining stability constants in solution.[7][8] It relies on monitoring the pH change of a solution containing the ligand and metal ion as a standard base is added. The competition between protons and metal ions for the ligand allows for the calculation of formation constants.[5]

Reagents and Solutions

-

Solvent: A suitable solvent mixture (e.g., 50% v/v dioxane-water) is often required if the ligand is not fully water-soluble.[7]

-

Background Electrolyte: A solution of an inert salt (e.g., 0.1 M KNO₃ or NaClO₄) to maintain constant ionic strength.[8]

-

Standard Acid: A standardized solution of a strong acid (e.g., 0.1 M HClO₄).

-

Standard Base: A carbonate-free solution of a strong base (e.g., 0.1 M NaOH), standardized against a primary standard.

-

Ligand Solution: A stock solution of synthesized AAPH of known concentration.

-

Metal Ion Solutions: Standardized stock solutions of the metal salts of interest (e.g., Cu(NO₃)₂, Ni(NO₃)₂, etc.).

Experimental Workflow: pH-Metric Titration

The procedure involves performing three separate titrations at a constant temperature (e.g., 25.0 ± 0.1 °C)[9]:

-

Acid Titration (Set A): Titration of the standard strong acid with the standard base. This calibrates the electrode system and determines the concentration of the base.

-

Ligand Titration (Set L): Titration of the standard acid plus the ligand solution with the standard base. This is used to determine the proton-ligand stability constants (pKa values) of AAPH.

-

Metal-Ligand Titration (Set M): Titration of the standard acid, ligand solution, and metal ion solution with the standard base. This provides the data for calculating the metal-ligand stability constants.[8]

Caption: Experimental workflow for potentiometric determination of stability constants.

Data Analysis: Irving-Rossotti Method

From the titration curves, the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached per metal ion (n̄) can be calculated at various pH values.[10][11]

-

Proton-Ligand Constants (pKa): A plot of n̄ₐ versus pH for the ligand titration is generated. The pH values at which n̄ₐ = 0.5, 1.5, etc., correspond to the pKa values of the ligand.

-

Metal-Ligand Constants (log K):

-

Using the pKa values and the pH from the metal titration, the free ligand concentration ([L]) is calculated at each step.

-

The formation function, n̄, is calculated.

-

A formation curve is plotted (n̄ vs. pL, where pL = -log[L]).[11]

-

The stepwise stability constants, log K₁ and log K₂, are determined from this curve at n̄ = 0.5 and n̄ = 1.5, respectively.[11]

-

Expected Stability Trends and Data Presentation

For divalent transition metal ions, the stability of high-spin complexes is expected to follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II) .[12] This trend is attributed to the decrease in ionic radii across the series and the ligand field stabilization energy, which is maximal for Cu(II).

Quantitative results should be summarized in a clear, tabular format. To determine thermodynamic parameters (ΔH° and ΔS°), the entire titration protocol should be repeated at different temperatures (e.g., 298 K, 308 K, 318 K).[7] The van't Hoff equation (ln K = -ΔH°/RT + ΔS°/R) is then used by plotting ln K against 1/T.

Table 1: Stability Constants and Thermodynamic Parameters for M(II)-AAPH Complexes at 298 K (I = 0.1 M)

| Metal Ion | log K₁ | log K₂ | log β₂ | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Mn(II) | Data | Data | Data | Data | Data | Data |

| Co(II) | Data | Data | Data | Data | Data | Data |

| Ni(II) | Data | Data | Data | Data | Data | Data |

| Cu(II) | Data | Data | Data | Data | Data | Data |

| Zn(II) | Data | Data | Data | Data | Data | Data |

Table to be populated with experimental data.

Conclusion

This guide provides a rigorous and authoritative protocol for investigating the thermodynamic stability of metal complexes with the novel ligand this compound. By following the proposed synthesis, executing the detailed potentiometric titration workflow, and applying the established data analysis methods, researchers can obtain reliable stability constants and thermodynamic parameters. This foundational data will be critical for understanding the coordination chemistry of AAPH and will enable the scientific community to explore its potential in drug design, analytical sensing, and materials science.

References

-

Scribd. (n.d.). Stability Constants in Metal Complexes | PDF. Retrieved from [Link]

-

Janrao, D. M., et al. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. ResearchGate. Retrieved from [Link]

- Ansari, F. B., et al. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID.

-

El-Asmy, A. A., et al. (2014). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Scientific Research Publishing. Retrieved from [Link]

- Priyanka, Dr. (n.d.).

-

Mahajan, R. K., et al. (2010). Determination of stability constants and thermodynamic parameters for interaction of thiosemicarbazones with divalent metal ions. Journal of Coordination Chemistry. Retrieved from [Link]

-

JETIR. (2019). Study of Stability Constant of Complexes of the metal ions Fe(III), Mn(II), Cr(III) and Ti(III). Jetir.Org. Retrieved from [Link]

-

Marafante, M., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of the azo-metal chelates. Retrieved from [Link]

-

CUTM Courseware. (n.d.). 28.-stability-constant-of-complexes.docx. Retrieved from [Link]

-

Abdel-Rahman, L. H., et al. (2023). Design, Synthesis, Spectroscopic Inspection, DFT and Molecular Docking Study of Metal Chelates Incorporating Azo Dye Ligand for Biological Evaluation. PubMed. Retrieved from [Link]

-

Semantic Scholar. (2023). Design, Synthesis, Spectroscopic Inspection, DFT and Molecular Docking Study of Metal Chelates Incorporating Azo Dye Ligand for. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis, Spectroscopic Inspection, DFT and Molecular Docking Study of Metal Chelates Incorporating Azo Dye Ligand for Biological Evaluation. Retrieved from [Link]

- Patel, B. R., et al. (n.d.). Synthesis, Characterization And Chelating Properties Of Polymeric Azo Dye Based On 8- Hydroxyquinoline-Formaldehyde Polymer. Journal of Applicable Chemistry.

-

Al-Ghorbani, M. F., et al. (2024). Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. F1000Research. Retrieved from [Link]

-

Guerra, D., et al. (2021). Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators. Inorganic Chemistry. Retrieved from [Link]

- Nagarjun Rao, Ch., et al. (1989). Thermodynamic parameters and stability constants of some tervalent lanthanide complexes of 1-(3-aryl-5-hydroxy 4-isoxazolylazo). Proceedings of the Indian Academy of Sciences - Chemical Sciences.

- Abbas, S. F., et al. (2020). Synthesis And Characterization Of New Schiff Bases And Their 1,3-Oxazepines Derived From Phthalic Anhydride.

-

Tsupova, S., et al. (2023). Crystallographic and Compositional Dependence of Thermodynamic Stability of [Co(II), Cu(II), and Zn(II)] in 2‑Methylimidazole-. Crystal Growth & Design. Retrieved from [Link]

-

Gomaa, M. A.-M. (2015). Recent Developments in Chemistry of Phthalazines. Longdom.org. Retrieved from [Link]

- El-Gazzar, A. A., et al. (n.d.). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. Acta Pharmaceutica.

-

JETIR. (2018). Structural and Thermodynamic Studies of Aqueous Chelating Agent and its Metal Complexes. Jetir.Org. Retrieved from [Link]

-

Journal of Chemical Research. (2012). Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. Retrieved from [Link]

-

Ahmed, A. A., et al. (2017). Synthesis And Characterization of Some Transition Metals Complexes of Schif Base Derived From Benzidine and Acetylacetone. ResearchGate. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and preliminary... | F1000Research [f1000research.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. tandfonline.com [tandfonline.com]

- 8. jetir.org [jetir.org]

- 9. cost-nectar.eu [cost-nectar.eu]

- 10. researchgate.net [researchgate.net]

- 11. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

- 12. scribd.com [scribd.com]

Reactivity of 3-(1-Acetylacetonylazo)phthalhydrazide with Oxidizing Agents

The following technical guide details the reactivity of 3-(1-Acetylacetonylazo)phthalhydrazide, a functionalized luminol derivative, with oxidizing agents. This analysis focuses on its chemiluminescent (CL) pathways, oxidative degradation mechanisms, and catalytic interactions.

Technical Guide for Researchers and Assay Developers

Executive Summary

This compound (CAS: 109632-03-3) is a diazo-coupled derivative of luminol (3-aminophthalhydrazide) and acetylacetone (2,4-pentanedione).[1][2][3] Unlike the parent luminol, which relies on a primary amino group for electron donation during chemiluminescence, this derivative incorporates an azo-diketone moiety. This structural modification alters its redox potential, solubility, and metal-chelating properties.

The primary reactivity of this compound with oxidizing agents (e.g., hydrogen peroxide, hypochlorite) manifests in two distinct pathways:[4]

-

Chemiluminescence (CL): Oxidation of the hydrazide ring to an excited dicarboxylate species.

-

Oxidative Bleaching: Attack on the azo linkage, leading to chromophore degradation.

This guide provides the mechanistic basis, experimental protocols, and data interpretation frameworks for utilizing this compound in oxidative assays.

Chemical Structure and Electronic Properties

The reactivity is governed by the competition between the phthalhydrazide core and the azo-acetylacetone substituent.

-

Phthalhydrazide Core: The site of chemiluminescence.[5] Requires deprotonation (typically pH 8–11) to form the mono- or dianion, which is then susceptible to oxidation.

-

Azo-Acetylacetone Substituent: Acts as an electron-withdrawing group (EWG) compared to the amino group of luminol. This generally shifts the oxidation potential anodically (making it harder to oxidize) and may red-shift the emission wavelength due to extended conjugation. It also introduces bidentate chelating capability (

-coordination) for transition metals (

Tautomeric Equilibrium

In solution, the compound exists in equilibrium between the azo-enol and hydrazone-ketone forms. Oxidizing agents may preferentially attack the hydrazone form.

Reactivity with Oxidizing Agents[4][6][7][8]

Reaction with Hydrogen Peroxide ( )

In alkaline media,

-

Mechanism: The oxidant generates a diazaquinone intermediate from the phthalhydrazide. Nucleophilic attack by the hydroperoxide anion (

) forms an -

Emission: Relaxation to the ground state emits a photon.[6][7] Due to the azo conjugation, the emission maximum (

) is expected to be red-shifted (>425 nm) compared to luminol.

Reaction with Hypochlorite ( )

Hypochlorite is a stronger oxidant capable of inducing CL without a catalyst, though often with faster kinetics (flash type).

-

Secondary Pathway (Bleaching): High concentrations of

attack the azo double bond (

Metal-Mediated Oxidation

The acetylacetone moiety allows the compound to form stable complexes with

-

Catalytic Effect:

complexes of phthalhydrazides often show enhanced CL efficiency because the metal center facilitates electron transfer to the oxidant. -

Protocol Implication: The presence of trace metals in buffers can significantly alter baseline reactivity. Chelators (e.g., EDTA) are recommended for control experiments.

Mechanistic Visualization

The following diagram illustrates the dual pathways of chemiluminescence and azo degradation upon oxidation.

Caption: Dual oxidation pathways showing the primary chemiluminescent route (solid lines) and secondary oxidative bleaching (dashed lines).

Experimental Protocol: Chemiluminescence Assay

This protocol validates the reactivity of this compound with

Reagents Preparation[3][7][9][10][11]

-

Stock Solution (A): Dissolve 1 mg of this compound in 1 mL DMSO. Dilute to 100

M in 0.1 M -

Oxidant Solution (B): 10 mM

in deionized water. -

Catalyst Solution (C): 1 mM

or Horseradish Peroxidase (HRP) at 0.1 U/mL.

Assay Workflow

-

Blanking: Add 100

L of Buffer to wells A1-A3. -

Sample Loading: Add 50

L of Stock Solution (A) to wells B1-B3. -

Catalyst Addition: Add 10

L of Catalyst Solution (C) to sample wells. Incubate for 2 minutes. -

Initiation: Inject 50

L of Oxidant Solution (B) using the injector port of the luminometer. -

Data Acquisition: Record luminescence (RLU) immediately with an integration time of 1000 ms for 60 seconds.

Data Interpretation

Compare the Relative Light Units (RLU) against a luminol standard.

-

Ratio < 1: Indicates electron-withdrawing quenching by the azo group.

-

Ratio > 1: Indicates enhanced catalytic efficiency via metal coordination.

Workflow Diagram

Caption: Step-by-step experimental workflow for validating chemiluminescent reactivity.

Quantitative Comparison of Reactivity

The following table summarizes the expected reactivity profile compared to standard luminol.

| Parameter | Luminol (Standard) | This compound | Mechanistic Driver |

| Primary Oxidant | Azo group facilitates metal chelation. | ||

| Optimum pH | 10.0 – 11.0 | 9.5 – 10.5 | Electronic effect of azo substituent on hydrazide |

| Emission Color | Blue (~425 nm) | Blue-Green / Red-Shifted | Extended conjugation system. |

| Stability | Moderate | High (in solid state) | Azo group stabilizes the aromatic system. |

| Interference | Hemoglobin, Fe | Transition metals (Cu, Ni) | Bidentate ligand structure (acetylacetone moiety). |

References

-

Synthesis and Properties of Azo-Phthalhydrazides

- Title: Synthesis, spectroscopic, and thermal studies of azo compounds from luminol and procaine with acetylacetone and their complexes.

- Source: ResearchGate (2021) / Journal of Physics: Conference Series.

-

URL:[Link]

-

Chemiluminescence of Azo-Luminol Deriv

- Title: Chemiluminescence of 5-(azo-para-phenylene-N-aza-15-crown-5)-phthalhydrazide.

- Source: Arkivoc (2009).

-

URL:[Link]

-

General Mechanism of Phthalhydrazide Oxid

-

Luminol Reactivity Guide

- Title: Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Applic

- Source: PMC (N

-

URL:[Link]

Sources

- 1. 3-(1-아세틸아세토닐라조)프탈히드라지드* CAS#: 109632-03-3 • ChemWhat | 화학 및 생물학 데이터베이스 [chemwhat.kr]

- 2. ottokemi.com [ottokemi.com]

- 3. Page loading... [guidechem.com]

- 4. Co-oxidation of luminol by hypochlorite and hydrogen peroxide implications for neutrophil chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. flinnsci.com [flinnsci.com]

- 7. Chemiluminescence of luminol: a cold light experiment | Class experiment | RSC Education [edu.rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. When Sodium Hypochlorite (bleach) Solution Is Added To Luminol, A Chemical Reaction Occurs That Releases [eportal.nsib.gov.ng]

Troubleshooting & Optimization

Optimizing pH conditions for 3-(1-Acetylacetonylazo)phthalhydrazide chemiluminescence

Technical Support Center: 3-(1-Acetylacetonylazo)phthalhydrazide Optimization

Welcome to the Technical Support Hub. This guide addresses the critical parameters for optimizing the chemiluminescence (CL) signal of This compound (CAS: 109632-03-3). Unlike standard luminol, this azo-derivative integrates a chelating acetylacetone moiety, making its emission profile highly sensitive to pH-driven tautomeric shifts and metal ion coordination.

Below you will find targeted troubleshooting guides, mechanistic explanations, and validated protocols designed to maximize quantum yield and signal stability.

Part 1: Core Technical Directives (FAQs)

Q1: What is the absolute optimal pH range for this specific derivative?

Answer: For this compound, the optimal window is narrower than generic luminol. We recommend a pH of 10.1 – 10.5 .

-

The Science: Standard luminol functions broadly between pH 10–12. However, the acetylacetonylazo substituent introduces a keto-enol tautomerism equilibrium that is pH-sensitive.

-

< pH 9.5: Protonation of the phthalhydrazide ring suppresses the formation of the monoanion (the active species for oxidation), drastically reducing CL intensity.

-

> pH 11.0: The acetylacetone moiety may undergo hydrolysis or aggressive deprotonation that destabilizes the azo-linkage, leading to non-radiative decay pathways or high background noise (auto-oxidation).

-

Target (pH 10.1): This specific point balances the deprotonation of the phthalhydrazide core (pKₐ ~6.5) while maintaining the structural integrity of the azo-chelate complex [1, 2].

-

Q2: Which buffer system yields the highest signal-to-noise ratio?

Answer: 0.1 M Sodium Carbonate (Na₂CO₃/NaHCO₃) is the gold standard.

-

Why not Phosphate? Phosphate buffers can precipitate essential metal catalysts (like Cu²⁺ or Fe³⁺) often used with this probe, quenching the reaction before it begins.

-

Why not Tris? Tris has a high temperature coefficient and can act as a radical scavenger, potentially interfering with the reactive oxygen species (ROS) required for the CL mechanism.

-

Protocol Note: Ensure your carbonate buffer is freshly prepared to prevent pH drift due to atmospheric CO₂ absorption.

Q3: My signal is unstable/decaying too fast. Is this a pH issue?

Answer: It is likely a pH-Solubility Mismatch . The azo group increases hydrophobicity compared to native luminol.

-

Diagnosis: If the pH is correct (10.1) but signal fluctuates, the compound may be micro-precipitating.

-

Solution: Introduce a co-solvent. We recommend dissolving the stock in DMSO before diluting into the aqueous carbonate buffer. A final concentration of 1-5% DMSO stabilizes the azo-derivative in the alkaline environment without quenching CL [3].

Part 2: Troubleshooting Matrix

Use this table to diagnose specific spectral or intensity anomalies.

| Symptom | Probable Cause | Corrective Action | Mechanism |

| Low/No Signal | pH < 9.0 | Adjust to pH 10.1 using 1M NaOH. | Phthalhydrazide must be deprotonated to react with H₂O₂. |

| High Background | pH > 11.5 | Lower pH; reduce oxidant concentration. | Hydroxide ions induce "dark" auto-oxidation of the hydrazide. |

| Precipitation | Ionic Strength too high | Switch to 0.05 M Carbonate buffer. | "Salting out" effect on the hydrophobic azo-substituent. |

| Flash Kinetics | Catalyst Excess | Reduce Metal/HRP catalyst by 10-fold. | Reaction rate exceeds detector integration time (flash vs. glow). |

Part 3: Mechanistic Workflow & Logic

The following diagram illustrates the critical dependency of the chemiluminescence pathway on pH and solvent conditions.

Figure 1: Decision tree for optimizing pH and reaction conditions to maximize quantum yield.

Part 4: Validated Optimization Protocol

Objective: Determine the precise pH "sweet spot" for your specific experimental setup (e.g., plate reader vs. flow injection).

Materials:

-

Compound: this compound (10 mM stock in DMSO).

-

Buffer: 0.1 M Sodium Carbonate/Bicarbonate series (pH 9.0, 9.5, 10.0, 10.5, 11.0).

-

Oxidant: Hydrogen Peroxide (H₂O₂, 10 mM working solution).

-

Catalyst: Co²⁺ or Cu²⁺ (if sensing) or HRP (if immunoassay).

Step-by-Step Procedure:

-

Preparation of Buffer Series:

-

Prepare 0.1 M Na₂CO₃ and 0.1 M NaHCO₃.

-

Mix in varying ratios to create 5 aliquots ranging from pH 9.0 to 11.0. Verify with a calibrated pH meter.

-

Critical: Do not use HCl or NaOH to adjust pH significantly, as this alters ionic strength. Use the ratio of carbonate/bicarbonate salts.

-

-

Substrate Activation:

-

Dilute the DMSO stock 1:100 into each buffer aliquot (Final conc: 100 µM).

-

Incubate for 5 minutes at room temperature to allow tautomeric equilibrium.

-

-

Reaction Initiation:

-

In a 96-well white plate: Add 100 µL of the buffered substrate.

-

Inject 50 µL of Oxidant/Catalyst mix.

-

Immediately record luminescence (integration time: 1000 ms).

-

-

Data Analysis:

-

Plot Relative Light Units (RLU) vs. pH.

-

The curve should be bell-shaped. The peak (typically near pH 10.1-10.5) is your operational setpoint.

-

References

-

Bancirova, M., & Lasovský, J. (2011).[1] The Photodynamic Effect: The Comparison of Chemiexcitation by Luminol and Phthalhydrazide. Luminescence, 26(6), 410–415.[1] Retrieved from [Link]

-

Rajendrakumar, K., et al. (2018).[2] Green Chemiluminescence of Highly Fluorescent Symmetrical Azo-Based Luminol Derivative. Oriental Journal of Chemistry, 34(2). Retrieved from [Link]

-

Preda, E., et al. (2009). Chemiluminescence of 5-(azo-para-phenylene-N-aza-15-crown-5)-phthalhydrazide. Arkivoc, (xiii), 300-310.[3][4] Retrieved from [Link]

Sources

Storage conditions to prevent degradation of 3-(1-Acetylacetonylazo)phthalhydrazide

Technical Support Center: Storage & Stability of 3-(1-Acetylacetonylazo)phthalhydrazide

Status: Active Document ID: TS-109632-GD Last Updated: February 13, 2026 Target Audience: Analytical Chemists, Biochemists, Drug Development Researchers